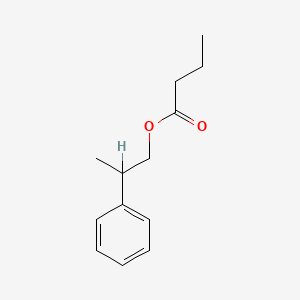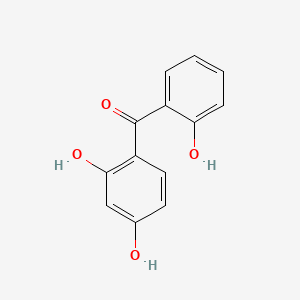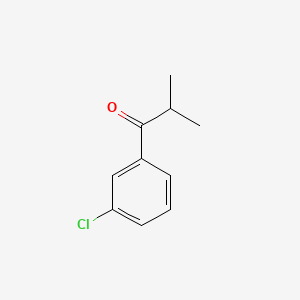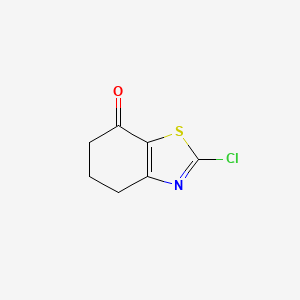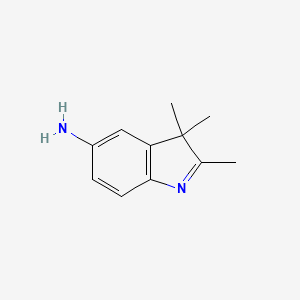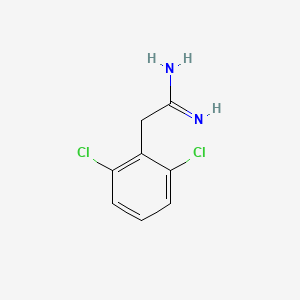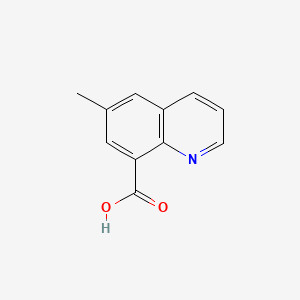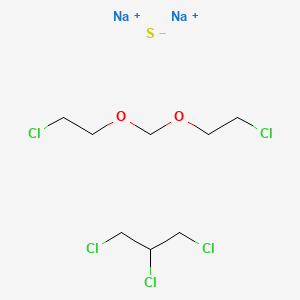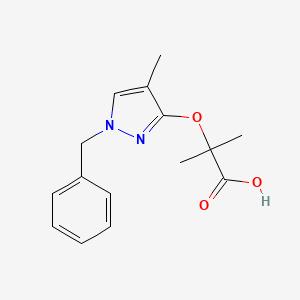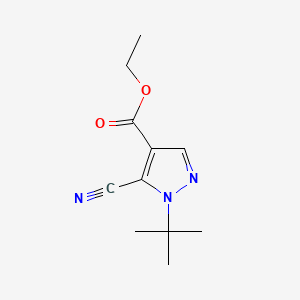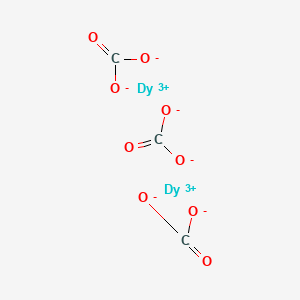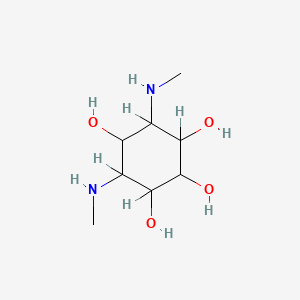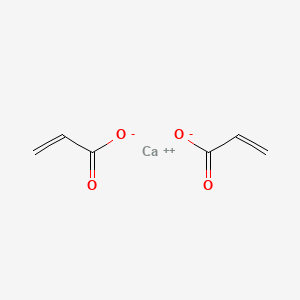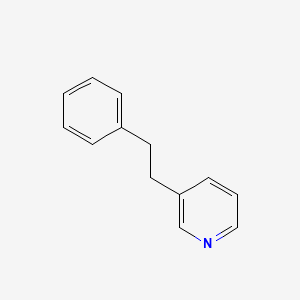
3-(2-苯乙基)吡啶
描述
3-(2-Phenylethyl)pyridine is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.249 Da and is also known by other names such as 2-phenethyl-pyridine and 2-Phenethylpyridine .
Synthesis Analysis
The synthesis of pyridine derivatives, including 3-(2-Phenylethyl)pyridine, often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone, which is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-(2-Phenylethyl)pyridine can be viewed using Java or Javascript . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(2-Phenylethyl)pyridine include the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . This reaction affords the corresponding chalcone, which is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is then used as a precursor to synthesize the targeted thienopyridine derivatives .Physical And Chemical Properties Analysis
3-(2-Phenylethyl)pyridine has a molecular formula of C13H13N and a molecular weight of 183.249 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用
1. Metabotropic Glutamate Receptor Antagonist
2-甲基-6-(苯乙炔基)吡啶(3),是3-(2-苯乙基)吡啶的一个近似衍生物,已被确认为有效的非竞争性代谢型谷氨酸亚型5受体拮抗剂。该化合物在表征mGlu5受体的药理学方面显示出潜力,并在动物模型中展示出抗焦虑活性,暗示其在与焦虑症相关的治疗应用中的实用性 (Cosford et al., 2003)。
2. 吡啶基芳基噻吩的合成
一种涉及使用3-(1-芳基烯基)-2-[(1-苯乙基)硫基]吡啶的方法,这是与3-(2-苯乙基)吡啶在结构上相关的化合物,已被开发用于合成吡啶基芳基噻吩。这个过程在有机合成中很重要,扩展了各种应用潜在化合物的范围 (Kobayashi et al., 2009)。
3. 有机发光二极管(OLEDs)的光物理特性
含有3-(1H-吡唑-1-基)吡啶的化合物,类似于3-(2-苯乙基)吡啶,已被用作磷光OLED的双极主体材料中的电子传输单元。这些化合物的修饰可以显著影响OLED中的三重态能量和效率等光电参数,暗示了它们在电子器件应用中的重要性 (Li et al., 2016)。
4. 抗肿瘤活性
已研究了3-(2-苯乙基)吡啶的衍生物在癌症治疗中的潜力。例如,合成了5-溴-2-氯-N-(1-苯乙基)吡啶-3-磺酰胺的对映体,并评估了它们的抗肿瘤活性,突出了该化合物在肿瘤治疗中的潜力 (Zhou et al., 2015)。
5. 新化学合成方法的开发
与3-(2-苯乙基)吡啶在结构上相似的化合物已被用于探索有机化学中的新合成途径。例如,研究了涉及取代的2-苯乙基m-硝基苯磺酸酯与吡啶的反应,以了解这些体系的动力学和反应性,这对于开发新的合成方法至关重要 (Yoh et al., 1987)。
未来方向
Pyridine derivatives, including 3-(2-Phenylethyl)pyridine, continue to be an area of interest in research due to their potential biological and pharmacological activities . Future research may focus on further understanding the synthesis, structure, and properties of these compounds, as well as their potential applications in various fields .
属性
IUPAC Name |
3-(2-phenylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCYWXEHAMAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285712 | |
| Record name | 3-(2-phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)pyridine | |
CAS RN |
6312-09-0 | |
| Record name | MLS002608433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)
